molecular formula C10H15N3O3 B6268922 8-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane CAS No. 2166932-57-4

8-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane

Cat. No.: B6268922
CAS No.: 2166932-57-4
M. Wt: 225.2
InChI Key:
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Description

“8-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane” is a chemical compound that can be used for pharmaceutical testing . It’s available for purchase from various suppliers, including Benchchem and Biosynth .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane' involves the following steps: 1) synthesis of 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylic acid, 2) conversion of the carboxylic acid to the corresponding acid chloride, 3) reaction of the acid chloride with 6-azaspiro[3.4]octane-2,5-dione to form the spirocyclic intermediate, 4) reduction of the oxadiazole ring to form the desired compound.", "Starting Materials": [ "Methyl hydrazine", "Methyl formate", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Sodium azide", "Sodium borohydride", "6-azaspiro[3.4]octane-2,5-dione" ], "Reaction": [ "Step 1: Synthesis of 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylic acid", "a) Methyl hydrazine is reacted with methyl formate in the presence of sodium hydroxide to form methyl N-methylcarbamate.", "b) The carbamate is then treated with sulfuric acid to form the corresponding diazonium salt.", "c) The diazonium salt is then reacted with sodium azide to form 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Step 2: Conversion of the carboxylic acid to the corresponding acid chloride", "The carboxylic acid is treated with thionyl chloride to form the corresponding acid chloride.", "Step 3: Reaction of the acid chloride with 6-azaspiro[3.4]octane-2,5-dione to form the spirocyclic intermediate", "The acid chloride is reacted with 6-azaspiro[3.4]octane-2,5-dione in the presence of a base to form the spirocyclic intermediate.", "Step 4: Reduction of the oxadiazole ring to form the desired compound", "The oxadiazole ring in the spirocyclic intermediate is reduced using sodium borohydride to form the desired compound '8-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-6-azaspiro[3.4]octane'." ] }

CAS No.

2166932-57-4

Molecular Formula

C10H15N3O3

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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